11-Oxo-Betamethsone-21-Acetate 11-Oxo-Betamethsone-21-Acetate
Brand Name: Vulcanchem
CAS No.: 4772-08-1
VCID: VC6797955
InChI: InChI=1S/C24H29FO6/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26/h7-8,10,13,17-18,30H,5-6,9,11-12H2,1-4H3/t13-,17?,18?,21-,22-,23-,24-/m0/s1
SMILES: CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(=O)CC2(C1(C(=O)COC(=O)C)O)C)F)C
Molecular Formula: C24H29FO6
Molecular Weight: 432.488

11-Oxo-Betamethsone-21-Acetate

CAS No.: 4772-08-1

Cat. No.: VC6797955

Molecular Formula: C24H29FO6

Molecular Weight: 432.488

* For research use only. Not for human or veterinary use.

11-Oxo-Betamethsone-21-Acetate - 4772-08-1

Specification

CAS No. 4772-08-1
Molecular Formula C24H29FO6
Molecular Weight 432.488
IUPAC Name [2-[(9R,10S,13S,16S,17R)-9-fluoro-17-hydroxy-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Standard InChI InChI=1S/C24H29FO6/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26/h7-8,10,13,17-18,30H,5-6,9,11-12H2,1-4H3/t13-,17?,18?,21-,22-,23-,24-/m0/s1
Standard InChI Key GDHVOWYSNMKQPU-HYULNMSXSA-N
SMILES CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(=O)CC2(C1(C(=O)COC(=O)C)O)C)F)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

11-Oxo-Betamethasone-21-Acetate is a fluorinated pregnane derivative with the molecular formula C24H29FO6 and a molecular weight of 432.49 g/mol . Its systematic IUPAC name is (16β)-21-(Acetyloxy)-9-fluoro-17-hydroxy-16-methylpregna-1,4-diene-3,11,20-trione, reflecting structural modifications to the betamethasone backbone, including:

  • A 9-fluoro substituent enhancing glucocorticoid receptor affinity.

  • A 21-acetate ester group improving lipid solubility.

  • An 11-oxo group altering metabolic stability .

Physicochemical Properties

Key physical properties derived from safety data sheets (SDS) and supplier specifications include:

PropertyValue/DescriptionSource
AppearanceWhite crystalline solid
SolubilitySoluble in DMSO, dioxane, THF
Melting PointNot reported
StabilityStable under recommended storage
Partition CoefficientLogP: ~2.1 (estimated)

The compound’s solubility profile suggests utility in organic synthesis and formulation development, while its stability under controlled conditions facilitates long-term storage .

Synthesis and Production

Synthetic Pathways

While explicit synthesis protocols are proprietary, retro-synthetic analysis indicates 11-Oxo-Betamethasone-21-Acetate is derived from betamethasone through sequential modifications:

  • Oxidation at C11: Introduction of the oxo group via Jones oxidation or microbial biotransformation.

  • Esterification at C21: Acetic anhydride-mediated acylation under basic conditions .

Raw Materials and Intermediates

Supplier catalogs identify critical precursors:

  • Betamethasone: Core steroid backbone.

  • Acetic anhydride: Acetylating agent for C21 modification.

  • Fluorination reagents: For introducing the 9-fluoro group .

Research and Pharmaceutical Applications

Mechanistic Studies

The 11-oxo group confers unique metabolic properties compared to parent glucocorticoids:

  • Reduced mineralocorticoid activity: The 11-keto configuration minimizes aldosterone receptor cross-reactivity.

  • Extended half-life: Resistance to 11β-hydroxysteroid dehydrogenase-mediated inactivation .

Regulatory and Compliance Status

Disposal Considerations

Incinerate at >1,000°C with scrubbers to neutralize hydrogen fluoride emissions .

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